2,6-Dimethoxybenzaldehyde

Overview

Description

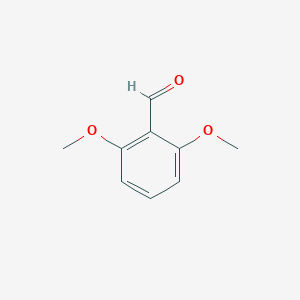

2,6-Dimethoxybenzaldehyde is an organic compound with the molecular formula C9H10O3. It is a derivative of benzaldehyde, featuring two methoxy groups (-OCH3) attached to the benzene ring at the 2 and 6 positions. This compound is known for its distinctive aromatic properties and is used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dimethoxybenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 1,3-dimethoxybenzene with n-butyllithium in tetrahydrofuran and hexane at 0°C, followed by the addition of formic acid ethyl ester at -78°C. The reaction mixture is then treated with ethanol, iodine, and potassium carbonate, and allowed to warm to room temperature .

Industrial Production Methods: In industrial settings, this compound is often produced by the demethylation of 2,6-dimethoxybenzyl alcohol using aluminum bromide (AlBr3) as a catalyst . This method is favored for its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2,6-dimethoxybenzoic acid.

Reduction: Reduction of this compound typically yields 2,6-dimethoxybenzyl alcohol.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents such as aluminum bromide (AlBr3) and magnesium iodide etherate are used for demethylation reactions.

Major Products:

Oxidation: 2,6-Dimethoxybenzoic acid.

Reduction: 2,6-Dimethoxybenzyl alcohol.

Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

Organic Synthesis

Preparation of Derivatives

2,6-Dimethoxybenzaldehyde serves as a key intermediate in the synthesis of various compounds. One notable reaction is its demethylation to form 2,6-dihydroxybenzaldehyde using aluminum bromide (AlBr3) as a catalyst. This transformation is crucial for obtaining phenolic compounds that exhibit enhanced biological activity .

Reactions and Mechanisms

DMB participates in several organic reactions, including:

- Suzuki–Miyaura Coupling : A palladium-catalyzed cross-coupling reaction that allows for the formation of biaryl compounds. DMB can act as a coupling partner with aryl boronic acids to yield complex structures useful in pharmaceuticals .

- Nitroaldol Reactions : DMB can undergo nitroaldol reactions to generate β-nitro alcohols, which are valuable intermediates in organic synthesis .

Medicinal Chemistry

Antibacterial Activity

Research has demonstrated that benzaldehyde derivatives, including DMB, possess significant antibacterial properties. A study evaluated the effectiveness of various phenolic benzaldehydes against pathogens such as Escherichia coli and Salmonella enterica. DMB's structural features contribute to its activity profile, making it a candidate for further exploration as an antibacterial agent .

Potential Drug Development

The modification of DMB can lead to the synthesis of new pharmacologically active compounds. For example, derivatives with hydroxyl substitutions have shown improved bioactivity against bacterial strains, suggesting that DMB could play a role in developing new antibiotics or disinfectants .

Materials Science

Polymerization Studies

DMB has been investigated for its polymerization behavior, particularly in the context of cationic polymerization processes. The compound can be used to synthesize polymers with specific properties by controlling the polymerization conditions and catalysts employed . This application is particularly relevant in the development of advanced materials with tailored functionalities.

Structural Studies

Crystallography

The crystal structure of this compound has been studied using X-ray diffraction techniques. Understanding its crystallographic properties aids in predicting how this compound will behave in various chemical environments and reactions . Such studies are essential for the rational design of new materials and compounds based on DMB.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2,6-Dimethoxybenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biochemical assays, it can act as a substrate for enzymes, leading to the formation of various products. The methoxy groups play a crucial role in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

2,5-Dimethoxybenzaldehyde: Similar in structure but with methoxy groups at the 2 and 5 positions.

3,4-Dimethoxybenzaldehyde: Features methoxy groups at the 3 and 4 positions and is used in the synthesis of various organic compounds.

2,4-Dimethoxybenzaldehyde: Has methoxy groups at the 2 and 4 positions and is used in the preparation of thiosemicarbazones.

Uniqueness: 2,6-Dimethoxybenzaldehyde is unique due to the specific positioning of its methoxy groups, which influences its reactivity and the types of reactions it can undergo. This makes it particularly valuable in certain synthetic pathways and industrial applications .

Biological Activity

2,6-Dimethoxybenzaldehyde (DMBA), with the chemical formula CHO and CAS number 3392-97-0, is an aromatic aldehyde that has garnered attention for its diverse biological activities. This compound is characterized by two methoxy groups located at the 2 and 6 positions of the benzene ring, which significantly influence its chemical reactivity and biological properties. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Weight | 166.17 g/mol |

| Density | 1.1 g/cm³ |

| Boiling Point | 289.6 °C |

| Melting Point | 96-98 °C |

| Flash Point | 119.8 °C |

This compound is a colorless liquid or solid that has applications in organic synthesis and as a biochemical reagent in life sciences research .

Antimicrobial Activity

Research has demonstrated that DMBA exhibits significant antimicrobial properties. A study evaluating various benzaldehydes found that DMBA was effective against several pathogens, including Escherichia coli, Listeria monocytogenes, and Salmonella enterica. The minimum inhibitory concentration (MIC) for DMBA against these bacteria was notably lower than many other tested compounds, indicating its potential as a natural antimicrobial agent .

Anti-inflammatory Effects

DMBA has been shown to modulate inflammatory pathways. It acts on the NF-κB signaling pathway, which plays a crucial role in regulating immune response and inflammation. In vitro studies have indicated that DMBA can inhibit the activation of NF-κB, leading to reduced production of pro-inflammatory cytokines .

Neuropharmacological Effects

The compound also exhibits neuropharmacological activity by acting on serotonin receptors. Specifically, it has been identified as an agonist at the serotonin 5-HT2A receptor, which is implicated in cognitive and behavioral processes. This interaction suggests potential applications in treating mood disorders or cognitive impairments .

Cytotoxicity and Apoptosis

Studies have explored the cytotoxic effects of DMBA on various cancer cell lines. It has been found to induce apoptosis through mechanisms involving DNA damage and cell cycle arrest. For instance, DMBA treatment resulted in increased levels of reactive oxygen species (ROS) and activation of caspases in cancer cells, leading to programmed cell death .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, DMBA was tested alongside other benzaldehydes for its antibacterial efficacy against Campylobacter jejuni. The results indicated that DMBA had a BA50 value (the concentration required to achieve a 50% reduction in bacterial count) significantly lower than that of many other compounds tested, confirming its strong antibacterial properties .

Case Study 2: Neuropharmacological Research

A study focused on the effects of DMBA on cognitive behavior in rodent models revealed that administration of DMBA improved performance in memory tasks. The underlying mechanism was linked to its action on serotonin receptors, suggesting potential therapeutic applications for mood disorders .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2,6-Dimethoxybenzaldehyde in laboratory settings?

- Methodological Answer : this compound is typically synthesized via formylation of 1,3-dimethoxybenzene using reagents like hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA) or via Vilsmeier-Haack reactions. For example, analogous aldehydes (e.g., 3,5-dimethoxybenzaldehyde) are synthesized by reacting dimethoxybenzene derivatives with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under controlled conditions . Purification often involves column chromatography or recrystallization from ethanol .

Q. How can researchers purify this compound to achieve high purity for sensitive reactions?

- Methodological Answer : High-purity this compound is obtained through repeated column chromatography (using silica gel and ethyl acetate/hexane gradients) followed by recrystallization in ethanol or methanol. Analytical techniques like thin-layer chromatography (TLC) should confirm purity before use in downstream reactions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?

- Methodological Answer : Nuclear magnetic resonance (¹H and ¹³C NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming molecular structure. Infrared (IR) spectroscopy identifies functional groups (e.g., aldehyde C=O stretch at ~1650 cm⁻¹). For advanced validation, X-ray crystallography can resolve stereoelectronic effects influenced by methoxy substituents .

Advanced Research Questions

Q. How is this compound utilized in the design of bioactive compounds, such as anticancer agents?

- Methodological Answer : The aldehyde group in this compound serves as a reactive handle for synthesizing Schiff bases or acrylamide derivatives. For instance, reductive amination with tert-butylamine followed by acylation yields N-(tert-butyl)-N-(2,6-dimethoxybenzyl)acrylamide, a precursor for targeted drug delivery systems. Cytotoxicity studies on such derivatives (e.g., DMCH) require in vitro assays (MTT or apoptosis markers) to evaluate potency against cancer cell lines .

Q. What strategies should be employed to resolve contradictions in reported physicochemical data (e.g., boiling points) for this compound?

- Methodological Answer : Discrepancies in boiling points (e.g., 285°C in one study vs. lower values elsewhere) may arise from differences in measurement techniques (e.g., atmospheric vs. reduced pressure). Researchers should validate data using differential scanning calorimetry (DSC) or capillary tube methods under standardized conditions. Cross-referencing with NIST databases or replicating experiments in inert atmospheres minimizes oxidative degradation artifacts .

Q. What are the critical considerations for handling this compound to prevent degradation during storage?

- Methodological Answer : Due to sensitivity to air and moisture, store this compound under inert gas (argon or nitrogen) in amber glass vials at 4°C. Use desiccants like molecular sieves in storage containers. For long-term stability, avoid exposure to strong oxidizers or acidic conditions, as these may trigger aldol condensation or oxidation reactions .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic aromatic substitution reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of methoxy groups on the aromatic ring. Fukui indices and molecular electrostatic potential (MEP) maps identify reactive sites for electrophilic or nucleophilic attacks. These predictions guide experimental design, such as optimizing reaction conditions for regioselective functionalization .

Properties

IUPAC Name |

2,6-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-11-8-4-3-5-9(12-2)7(8)6-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXSGQHKHUYTJNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187545 | |

| Record name | Benzaldehyde, 2,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3392-97-0 | |

| Record name | 2,6-Dimethoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3392-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 2,6-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003392970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3392-97-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72362 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 2,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzaldehyde, 2,6-dimethoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-Dimethoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZALDEHYDE, 2,6-DIMETHOXY- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54P7CG8V99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.